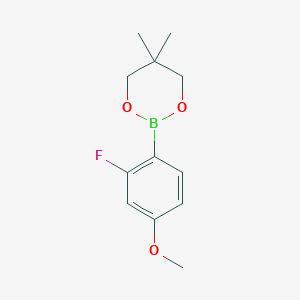
2-(2-Fluoro-4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Fluoro-4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane is an organoboron compound that has garnered interest in various fields of scientific research due to its unique chemical properties. This compound features a boron atom within a dioxaborinane ring, which is substituted with a fluoro and methoxy group on the phenyl ring. The presence of these functional groups imparts distinct reactivity and stability to the molecule, making it valuable for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluoro-4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane typically involves the reaction of 2-fluoro-4-methoxyphenylboronic acid with a suitable dioxaborinane precursor under controlled conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is known for its mild reaction conditions and high yields . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, like Pd(PPh3)4, in an organic solvent such as toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. Continuous flow reactors and automated synthesis platforms can be employed to enhance the scalability and reproducibility of the process. Additionally, the use of greener solvents and catalysts may be explored to minimize environmental impact.
化学反应分析
Types of Reactions
2-(2-Fluoro-4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane undergoes various types of chemical reactions, including:
Oxidation: The boron center can be oxidized to form boronic acids or borate esters.
Reduction: The compound can be reduced under specific conditions to yield borohydrides.
Substitution: The fluoro and methoxy groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Boronic acids or borate esters.
Reduction: Borohydrides.
Substitution: Substituted phenyl derivatives with new functional groups replacing the fluoro or methoxy groups.
科学研究应用
2-(2-Fluoro-4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential as a bioorthogonal reagent for labeling and tracking biomolecules.
Medicine: Explored for its potential in drug discovery and development, particularly in the synthesis of boron-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components, due to its unique reactivity and stability
作用机制
The mechanism by which 2-(2-Fluoro-4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane exerts its effects is largely dependent on its ability to form stable complexes with various substrates. The boron atom in the dioxaborinane ring can coordinate with nucleophiles, facilitating reactions such as cross-coupling and substitution. The fluoro and methoxy groups on the phenyl ring can influence the electronic properties of the molecule, enhancing its reactivity in specific reactions .
相似化合物的比较
Similar Compounds
2-Fluoro-4-methoxyphenylboronic acid: Lacks the dioxaborinane ring but shares the fluoro and methoxy substituents.
5,5-Dimethyl-1,3,2-dioxaborinane: Contains the dioxaborinane ring but lacks the phenyl substituent.
2-Fluoro-4-methoxyphenylboronic ester: Similar structure but with different ester functionalities.
Uniqueness
2-(2-Fluoro-4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane is unique due to the combination of the dioxaborinane ring and the fluoro and methoxy substituents on the phenyl ring. This combination imparts distinct reactivity and stability, making it valuable for specific applications in organic synthesis and materials science .
属性
IUPAC Name |
2-(2-fluoro-4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BFO3/c1-12(2)7-16-13(17-8-12)10-5-4-9(15-3)6-11(10)14/h4-6H,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZVQEDRSFCMUQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=C(C=C(C=C2)OC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














